N-Boc-2-(piperidin-3-yl)glycine

Physicochemical characterization Process chemistry Building-block selection

Regioisomeric substitution of piperidine-glycine building blocks can derail SAR trajectories and force re-optimization of coupling conditions. N-Boc-2-(piperidin-3-yl)glycine provides a 3-yl attachment geometry that delivers a distinct torsion-angle profile, averting these setbacks. - 3-yl isomer boiling point (425.5 °C) is ~27 °C higher than the 4-yl analog, reducing vacuum-concentration losses in SPPS workflows. - Flash point (211.1 °C) provides a wider safe operating range during solvent stripping. - Supplied at ≥97% HPLC purity with multigram availability (up to 2.5 g standard pack size).

Molecular Formula C12H22N2O4
Molecular Weight 258.318
CAS No. 1219421-12-1
Cat. No. B580702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-(piperidin-3-yl)glycine
CAS1219421-12-1
Synonymsα-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-piperidineacetic Acid
Molecular FormulaC12H22N2O4
Molecular Weight258.318
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)O
InChIInChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyYQCHKZLUQNZNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-2-(piperidin-3-yl)glycine – Overview


N-Boc-2-(piperidin-3-yl)glycine (CAS 1219421-12-1) is a heterobifunctional building block that integrates a tert‑butoxycarbonyl (Boc)‑protected amino group, a free carboxylic acid, and a piperidine ring substituted at the 3‑position . With a molecular formula of C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g·mol⁻¹, the compound is supplied as a research‑grade intermediate (typical purity ≥ 97 % by HPLC) and is routinely employed in medicinal chemistry campaigns for the construction of peptidomimetics, protease inhibitor scaffolds, and conformationally constrained amino acid surrogates .

Boc-only protection aligns with Boc-SPPS and solution-phase amide coupling workflows
3-yl substitution offers distinct conformational profile for peptidomimetic scaffold design
Multi-vendor availability with high purity baseline supports reproducible building-block procurement

Why N-Boc-2-(piperidin-3-yl)glycine Is Irreplaceable


Piperidine‑glycine building blocks are not interchangeable commodities; the position of the glycine attachment on the piperidine ring (2‑, 3‑, or 4‑yl) dictates both the conformational profile of the final molecule and the kinetics of Boc‑deprotection [1]. The 3‑yl isomer offers a unique spatial orientation of the amino‑acid side chain relative to the piperidine nitrogen, which translates into measurably different physicochemical properties—such as a boiling point approximately 27 °C higher than its 4‑yl counterpart—and distinct reactivity profiles in solid‑phase peptide synthesis (SPPS) and solution‑phase amide coupling [2]. Substituting the 3‑yl isomer with a 2‑ or 4‑yl analog can therefore alter lead‑optimization SAR trajectories, compromise enantiomeric purity, or necessitate re‑optimization of coupling conditions [1].

Regioisomer mismatch 2-yl or 4-yl isomers may shift the dihedral angle and alter SAR outcomes in constrained peptidomimetics
Protecting-group strategy Dual Fmoc/Boc analogs introduce an extra deprotection step, raising epimerization risk and process mass intensity
Purity and supply consistency 2-yl and 4-yl isomers often report lower purity floors and fewer suppliers, potentially requiring re-purification

N-Boc-2-(piperidin-3-yl)glycine Differentiation Evidence


Boiling Point Advantage Over 4‑Yl Regioisomer

The boiling point of N-Boc-2-(piperidin-3-yl)glycine (425.5 ± 20.0 °C at 760 mmHg) is approximately 27.6 °C higher than that of its 4‑yl regioisomer, (R)-1-Boc-4-(aminocarboxymethyl)piperidine (397.9 °C at 760 mmHg), indicating stronger intermolecular interactions in the condensed phase that may influence distillation and drying protocols [1]. Similarly, the flash point of the 3‑yl isomer (211.1 ± 21.8 °C) exceeds that of the 4‑yl comparator (194.5 °C) by roughly 16.6 °C, reflecting a wider thermal safety margin during solvent removal or melt processing [2].

Boiling point advantage
Cross-study comparable
ΔBP ≈ +27.6 °C vs. 4-yl isomer
Wider thermal operating window for solvent stripping
Predicted values; experimental verification advised
Physicochemical characterization Process chemistry Building-block selection

Boc-Only vs. Fmoc-Boc Dual Protection

N-Boc-2-(piperidin-3-yl)glycine carries a single Boc protecting group on the α‑amine, whereas its closest Fmoc‑substituted analog, Fmoc-(1-Boc-piperidin-3-yl)-DL-glycine (CAS 494210-72-9), employs a dual Fmoc/Boc orthogonal protection scheme [1]. The single‑Boc architecture of the target compound eliminates the requirement for a separate Fmoc deprotection step (typically 20 % piperidine in DMF), thereby reducing the number of synthetic operations, shortening cycle times, and lowering the cumulative exposure of acid‑sensitive intermediates to basic conditions . This simplification is particularly advantageous in Boc‑SPPS protocols where global acidic deprotection is already planned.

Boc-only vs. dual protection
Head-to-head
1 protecting group vs. 2 (Fmoc+Boc)
Fewer deprotection steps reduce side-product risk
Relevant for Boc-centric SPPS routes
Peptide synthesis Protecting-group strategy Solid-phase chemistry

3‑Yl Substitution Pattern for Peptidomimetics

The 3‑yl attachment point on the piperidine ring positions the glycine carboxylate and amino groups at a dihedral angle that is structurally distinct from both the 2‑yl and 4‑yl regioisomers . In collagenase‑3 (MMP‑13) inhibitor programs, Boc‑piperidinyl glycine derivatives bearing different substitution patterns displayed IC₅₀ values spanning over four orders of magnitude—from 0.3 nM to >10,000 nM—depending on the ring position, underscoring the critical role of regiochemistry in target engagement [1]. Although the parent compound itself is a synthetic intermediate, its 3‑yl architecture serves as the direct precursor to bioactive species that occupy a unique region of conformational space inaccessible to the corresponding 2‑ or 4‑yl building blocks [2].

3-yl SAR differentiation
Class-level inference
>30-fold IC₅₀ variation across regioisomers in MMP-13 series
Enables orthogonal SAR vector exploration
Based on optimized derivatives; parent compound is a precursor
Medicinal chemistry Conformational constraint Structure-activity relationship

Methyl Ester Derivative for Hepatitis C Antivirals

The methyl ester congener 2-(N-Boc-2-piperidin-3-yl)glycine Methyl Ester (CAS 1219380-30-9) is explicitly cited as a reagent for the preparation of antiviral agents useful in the treatment of hepatitis C infection, referencing U.S. patent literature [1]. In contrast, the free carboxylic acid form (CAS 1219421-12-1) serves as the immediate precursor to this ester and other activated derivatives, offering greater flexibility in downstream functionalization. The availability of both the free acid and its methyl ester from the same commercial supplier network under the TRC‑B663225 and TRC‑B663230 catalog numbers, respectively, provides a matched building‑block pair for step‑economic synthesis of antiviral candidates without requiring separate vendor qualification .

Methyl ester antiviral link
Patent context
Free acid & methyl ester cited in hepatitis C antiviral patent
Supports antiviral research program entry
Research use only; patent does not constitute therapeutic validation
Antiviral research Prodrug design Hepatitis C

Commercial Supply and Purity Specifications

N-Boc-2-(piperidin-3-yl)glycine is stocked by multiple international suppliers (Toronto Research Chemicals, MolCore, AKSci, CymitQuimica) with certified purity levels of ≥ 97 % (HPLC) to NLT 98 %, offered in graduated pack sizes from 100 mg to 2.5 g . By comparison, the 2‑yl isomer (CAS 1255098-52-2) is available at a lower typical purity of ≥ 95 % from a more limited supplier base, while the enantiomerically pure (R)‑4‑yl isomer (CAS 177702-21-5) is primarily supplied as a research chemical with less extensive analytical documentation . The broader vendor network and higher specification floor for the 3‑yl compound reduce single‑source supply risk and minimize the need for in‑house re‑purification prior to use in sensitive coupling reactions.

Supply & purity
Data to verify
≥4 suppliers; purity ≥97% (vs. ≥95% for 2-yl isomer)
Lower procurement risk and re-purification need
Based on July 2025 vendor catalogs; verify current specs
Procurement Quality control Supply chain

N-Boc-2-(piperidin-3-yl)glycine Applications


Boc‑Strategy SPPS for Constrained Peptidomimetics

In Boc‑SPPS workflows, the single Boc protection of N-Boc-2-(piperidin-3-yl)glycine eliminates the orthogonal Fmoc deprotection step required by dual‑protected analogs [1]. The higher boiling point of the 3‑yl isomer (425.5 °C vs. 397.9 °C for the 4‑yl isomer) indicates lower volatility, which reduces losses during vacuum concentration steps common in SPPS cycle work‑up [2]. The 3‑yl attachment geometry further provides a distinct torsion angle profile compared to 2‑yl and 4‑yl isomers, enabling diversification of peptide‑fold libraries [2].

Lead Optimization of MMP‑13 Inhibitors

Boc‑piperidinyl glycine derivatives with 3‑yl substitution have demonstrated nanomolar inhibitory activity against human collagenase‑3 (MMP‑13), with IC₅₀ values as low as 0.3 nM for optimized congeners in the series [1]. N-Boc-2-(piperidin-3-yl)glycine serves as the foundational building block for constructing such inhibitors, and selection of the 3‑yl regioisomer allows medicinal chemists to explore SAR space that is orthogonal to 2‑yl and 4‑yl series, where potency can diverge by more than 30‑fold [1].

Antiviral Synthesis for Hepatitis C

The methyl ester derivative of N-Boc-2-(piperidin-3-yl)glycine (CAS 1219380-30-9) has been specifically claimed as a reagent in the preparation of antiviral agents for hepatitis C treatment, establishing a patent‑documented route from the free acid to bioactive molecules [1]. Procurement of the free acid (CAS 1219421-12-1) alongside its methyl ester from a matched supplier network enables medicinal chemistry teams to execute a seamless synthetic sequence without cross‑qualifying disparate vendor sources [1].

Process Scale‑Up with Thermal Advantage

The flash point of N-Boc-2-(piperidin-3-yl)glycine (211.1 °C) is approximately 16.6 °C higher than that of the 4‑yl regioisomer (194.5 °C), affording a wider safe operating range during solvent stripping and melt‑based formulation steps [1]. Combined with multigram commercial availability (up to 2.5 g standard pack size, with larger quantities upon request) and a supplier‑certified purity floor of ≥ 97 %, the compound is well suited for process development laboratories transitioning from discovery to preclinical scale [2].

Application
Selection Property
Validation Focus
Boc-SPPS for constrained peptidomimetics
Boc-only protection, 3-yl geometry
Conformational diversity and coupling efficiency
MMP-13 inhibitor lead optimization
3-yl regioisomer for distinct SAR vector
Target engagement and potency differentiation
Hepatitis C antiviral research
Patent-linked methyl ester derivative pathway
Synthetic route continuity from free acid to lead
Process scale-up with thermal margin
Higher boiling/flash point relative to 4-yl isomer
Distillation safety and solvent removal efficiency
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